molecular formula C14H12N4O2S2 B14473372 4-Methyl-N-phenyl-N-(1,2,3,4-thiatriazol-5-yl)benzene-1-sulfonamide CAS No. 65934-42-1

4-Methyl-N-phenyl-N-(1,2,3,4-thiatriazol-5-yl)benzene-1-sulfonamide

Cat. No.: B14473372
CAS No.: 65934-42-1
M. Wt: 332.4 g/mol
InChI Key: PURYSOSTVYSRRQ-UHFFFAOYSA-N
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Description

4-Methyl-N-phenyl-N-(1,2,3,4-thiatriazol-5-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiatriazole ring, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-phenyl-N-(1,2,3,4-thiatriazol-5-yl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Thiatriazole Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions. For example, a common method involves the cyclization of thiosemicarbazide derivatives with suitable electrophiles.

    Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-phenyl-N-(1,2,3,4-thiatriazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4-Methyl-N-phenyl-N-(1,2,3,4-thiatriazol-5-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-phenyl-N-(1,2,3,4-thiatriazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biochemical processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-2-pentanone: A compound with a similar phenyl group but different functional groups.

    Thiazoles: Compounds containing a thiazole ring, which share some structural similarities with the thiatriazole ring.

Uniqueness

4-Methyl-N-phenyl-N-(1,2,3,4-thiatriazol-5-yl)benzene-1-sulfonamide is unique due to the presence of the thiatriazole ring and the sulfonamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

65934-42-1

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

4-methyl-N-phenyl-N-(thiatriazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C14H12N4O2S2/c1-11-7-9-13(10-8-11)22(19,20)18(14-15-16-17-21-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

PURYSOSTVYSRRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C3=NN=NS3

Origin of Product

United States

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